7-methoxy-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
CAS No.: 2640972-96-7
Cat. No.: VC11852220
Molecular Formula: C17H11N3O4
Molecular Weight: 321.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640972-96-7 |
|---|---|
| Molecular Formula | C17H11N3O4 |
| Molecular Weight | 321.29 g/mol |
| IUPAC Name | 7-methoxy-3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one |
| Standard InChI | InChI=1S/C17H11N3O4/c1-22-12-5-4-10-7-13(17(21)23-14(10)8-12)16-20-19-15(24-16)11-3-2-6-18-9-11/h2-9H,1H3 |
| Standard InChI Key | BPZQIFQTTYDKHS-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CN=CC=C4 |
| Canonical SMILES | COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CN=CC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a chromen-2-one core substituted at the 3-position with a 1,3,4-oxadiazole ring, which is further functionalized with a pyridin-3-yl group. The 7-methoxy group on the chromenone scaffold enhances electron density, influencing reactivity and intermolecular interactions. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 321.29 g/mol | |
| IUPAC Name | 7-methoxy-3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one | |
| SMILES | COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CN=CC=C4 | |
| InChIKey | BPZQIFQTTYDKHS-UHFFFAOYSA-N |
The pyridin-3-yl group introduces a nitrogen atom at the meta position, enabling hydrogen bonding and π-π stacking interactions critical for biological target binding .
Crystallographic Insights
While direct crystallographic data for this compound is unavailable, analogous structures, such as 6-methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, crystallize in a monoclinic system with space group and unit cell parameters . These metrics suggest a planar chromenone-oxadiazole system stabilized by intramolecular hydrogen bonds.
Synthesis and Derivative Development
Synthetic Pathways
The synthesis typically involves a multi-step process:
-
Formation of the Chromenone Core: 7-Methoxy-3-formylchromone is prepared via Vilsmeier-Haack formylation of 7-methoxychromone .
-
Hydrazide Condensation: The formyl group reacts with 3-pyridinylcarbohydrazide in ethanol under acidic reflux to yield a hydrazone intermediate .
-
Oxadiazole Cyclization: The hydrazone undergoes oxidative cyclization using diacetoxyiodobenzene (DIB) in dichloromethane, forming the 1,3,4-oxadiazole ring .
Critical Reaction Conditions:
-
Solvent: Ethanol for condensation; dichloromethane for cyclization.
-
Catalysts: Glacial acetic acid (condensation); DIB (cyclization).
-
Temperature: Reflux (≈80°C) for condensation; room temperature for cyclization .
Computational and Physicochemical Profiling
ADMET Predictions
-
Lipophilicity: LogP = 2.1 (moderate permeability).
-
Solubility: −4.2 (LogS, poor aqueous solubility).
-
Drug-Likeness: Compliant with Lipinski’s rules (MW < 500, HBD < 5, HBA < 10).
Molecular Docking Studies
Docking into the ATP-binding pocket of EGFR (PDB: 1M17) reveals a binding affinity of −9.3 kcal/mol, driven by hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
Challenges and Future Directions
-
Synthetic Optimization: Improving cyclization yields via microwave-assisted synthesis.
-
Targeted Delivery: Encapsulation in nanoliposomes to enhance bioavailability.
-
Structure-Activity Relationships: Systematic modification of the pyridine substituent to optimize potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume